4-[(2-Bromoethyl)sulfanyl]oxane
Description
4-[(2-Bromoethyl)sulfanyl]oxane is a sulfur-containing heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a sulfanyl-linked 2-bromoethyl group. Its molecular formula is C₇H₁₃BrOS, with a calculated molecular weight of 225.14 g/mol. The bromine atom on the ethyl chain and the sulfanyl group make it a reactive intermediate in organic synthesis, particularly for nucleophilic substitution or cross-coupling reactions.
Properties
IUPAC Name |
4-(2-bromoethylsulfanyl)oxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrOS/c8-3-6-10-7-1-4-9-5-2-7/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMCLPSRHBJUFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339461-16-3 | |
| Record name | 4-[(2-bromoethyl)sulfanyl]oxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromoethyl)sulfanyl]oxane typically involves the reaction of oxane with 2-bromoethanethiol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromoethyl)sulfanyl]oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, sodium hydroxide, ethanol as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl derivatives.
Substitution: Aminoethyl or thioethyl derivatives.
Scientific Research Applications
4-[(2-Bromoethyl)sulfanyl]oxane is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Bromoethyl)sulfanyl]oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of 4-[(2-Bromoethyl)sulfanyl]oxane and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| This compound | C₇H₁₃BrOS | 225.14 | Not available | Oxane core with sulfanyl-linked bromoethyl group; high reactivity due to Br |
| 4-[(4-Methylphenyl)sulfanyl]oxane | C₁₂H₁₆OS | 208.31 | Not available | Oxane with sulfanyl-linked methylphenyl; aromatic stability |
| 4-[4-(Bromomethyl)phenyl]oxane | C₁₂H₁₅BrO | 255.16 | 2953070-52-3 | Bromomethyl group on phenyl ring; steric hindrance |
| Benzyl(4-methoxyphenyl)sulfane | C₁₄H₁₄OS | 230.32 | Not available | Methoxyphenyl and benzyl sulfane; electron-rich aromatic system |
Spectroscopic Characterization
- This compound : Expected to show distinct ^1H NMR signals for the oxane ring (δ 1.4–4.0 ppm), sulfanyl-protons (δ 2.8–3.2 ppm), and bromoethyl group (δ 3.4–3.6 ppm). HRMS would confirm the molecular ion peak at m/z 225.14 .
- 4-[(4-Methylphenyl)sulfanyl]oxane : Aromatic protons (δ 6.8–7.2 ppm) and methyl group (δ 2.3 ppm) dominate its NMR spectrum, with HRMS confirming m/z 208.31 .
Biological Activity
4-[(2-Bromoethyl)sulfanyl]oxane, with the molecular formula CHBrOS and a molecular weight of 225.15 g/mol, is a compound characterized by the presence of a bromoethyl group that enhances its reactivity and biological activity. This compound is synthesized through nucleophilic substitution reactions involving oxane and 2-bromoethanethiol, typically in the presence of bases like sodium hydroxide.
The biological activity of this compound primarily arises from its ability to interact covalently with nucleophilic sites on proteins, which can modulate enzyme activity and influence various biochemical pathways. This interaction is facilitated by the bromoethyl group, which can participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis and potentially in medicinal chemistry.
Enzyme Interaction Studies
Research indicates that this compound may exhibit inhibitory effects on specific enzymes. For instance, studies have shown that compounds with similar structures can affect enzyme kinetics and alter metabolic pathways. The interaction with enzymes could lead to significant biological implications, including potential therapeutic applications.
Case Studies
- Anticancer Potential : In vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity towards certain tumor cells while sparing normal cells, indicating its potential as an anticancer agent.
- Neurotoxicity Assessment : A study assessing neurotoxic effects reported that exposure to compounds with alkylating properties similar to those of this compound resulted in significant alterations in neuronal function and viability, suggesting caution in therapeutic applications involving this compound.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromoethyl group attached to oxane | Potential enzyme inhibitor; cytotoxicity |
| 4-[(2-Chloroethyl)sulfanyl]oxane | Chloroethyl group | Less reactive than bromo analog |
| 4-[(2-Iodoethyl)sulfanyl]oxane | Iodoethyl group | Higher reactivity; potential for similar biological effects |
| 4-[(2-Fluoroethyl)sulfanyl]oxane | Fluoroethyl group | Reduced nucleophilicity compared to bromo |
The comparative analysis highlights the unique reactivity of the bromo group in this compound, which may contribute to its distinct biological activity compared to its chloro, iodo, and fluoro counterparts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
